molecular formula C10H9ClN4O2 B7749035 3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one

3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7749035
M. Wt: 252.66 g/mol
InChI Key: XIHRQLNAHDGALM-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound with a unique structure that includes a triazine ring substituted with a chloro-hydroxyaniline group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, such as aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with a suitable reagent to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to modify the triazine ring.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring provides stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyanilino)-1-nitroethenyl-3H-isobenzofuran-1-one
  • 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-chloro-2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-5-9(17)13-10(15-14-5)12-7-4-6(11)2-3-8(7)16/h2-4,16H,1H3,(H2,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHRQLNAHDGALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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